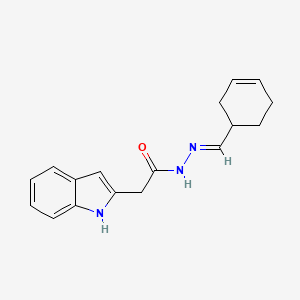![molecular formula C19H22N2O B5818298 2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5818298.png)
2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as DMPPB, is a chemical compound that belongs to the class of benzamides. It has been studied for its potential use as a therapeutic agent for various neurological disorders.
Mécanisme D'action
2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide acts as a sigma-1 receptor agonist, which leads to the modulation of various cellular processes. It has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and motor function. 2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, which is involved in the regulation of mood and motivation. 2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has also been shown to increase the release of acetylcholine, which is involved in the regulation of cognitive function. In addition, 2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. 2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has also been shown to have a range of biochemical and physiological effects, which makes it a useful tool for studying the regulation of neurotransmitter release and neuroprotection. However, 2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has some limitations for lab experiments. It has a short half-life, which makes it difficult to use in long-term studies. In addition, 2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has a low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide. One direction is to further investigate its potential use as a therapeutic agent for various neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on the sigma-1 receptor and the regulation of neurotransmitter release. Additionally, there is a need to develop more stable and soluble analogs of 2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide for use in long-term studies. Finally, there is a need to investigate the potential side effects of 2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide and to develop strategies to mitigate these effects.
Méthodes De Synthèse
2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form 2,4-dimethylbenzoyl chloride. This intermediate is then reacted with 2-(1-pyrrolidinyl)aniline to form 2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide.
Applications De Recherche Scientifique
2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been studied extensively for its potential use as a therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium homeostasis, cell survival, and neurotransmitter release.
Propriétés
IUPAC Name |
2,4-dimethyl-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-9-10-16(15(2)13-14)19(22)20-17-7-3-4-8-18(17)21-11-5-6-12-21/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLOUYGGMKXJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)




![3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5818264.png)

![N-[2-(1-piperidinyl)ethyl]cyclooctanamine](/img/structure/B5818272.png)

![N'-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818292.png)
![methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5818303.png)
![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)
